molecular formula C8H7BrO2 B14587768 7-Bromocycloocta-3,5-diene-1,2-dione CAS No. 61173-47-5

7-Bromocycloocta-3,5-diene-1,2-dione

Cat. No.: B14587768
CAS No.: 61173-47-5
M. Wt: 215.04 g/mol
InChI Key: VOYSJHMCQUOXIY-UHFFFAOYSA-N
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Description

7-Bromocycloocta-3,5-diene-1,2-dione is a chemical compound characterized by a bromine atom attached to a cyclooctadiene ring with two ketone groups at positions 1 and 2. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromocycloocta-3,5-diene-1,2-dione typically involves the bromination of cycloocta-3,5-diene-1,2-dione. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-Bromocycloocta-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Cycloaddition: Dienophiles such as maleic anhydride under thermal or catalytic conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted cyclooctadiene derivatives.

    Cycloaddition: Formation of cyclohexene derivatives.

    Oxidation/Reduction: Formation of alcohols or carboxylic acids.

Scientific Research Applications

7-Bromocycloocta-3,5-diene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromocycloocta-3,5-diene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the conjugated diene system make it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes, such as forming new carbon-carbon bonds in cycloaddition reactions or substituting the bromine atom in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Cycloocta-1,3-diene: Lacks the bromine and ketone groups, making it less reactive in certain reactions.

    Cycloocta-1,5-diene: Similar structure but different reactivity due to the position of double bonds.

    Cycloocta-1,3,5-triene: Contains an additional double bond, altering its chemical properties.

Uniqueness

7-Bromocycloocta-3,5-diene-1,2-dione is unique due to the presence of both bromine and ketone groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including cycloaddition and substitution, sets it apart from other similar compounds .

Properties

CAS No.

61173-47-5

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

7-bromocycloocta-3,5-diene-1,2-dione

InChI

InChI=1S/C8H7BrO2/c9-6-3-1-2-4-7(10)8(11)5-6/h1-4,6H,5H2

InChI Key

VOYSJHMCQUOXIY-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC=CC(=O)C1=O)Br

Origin of Product

United States

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